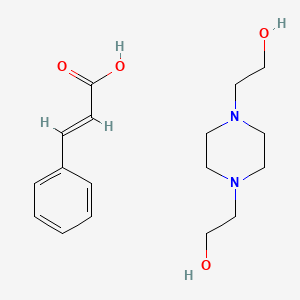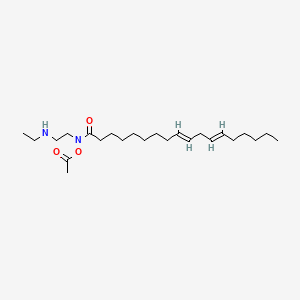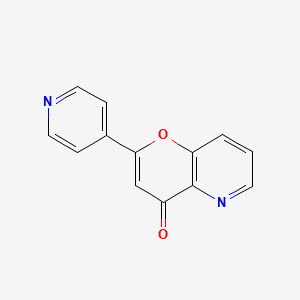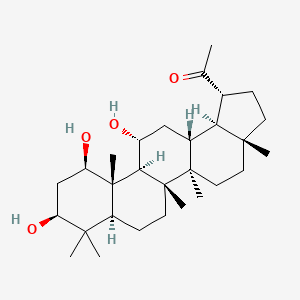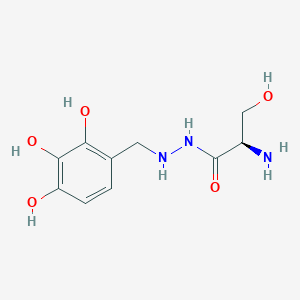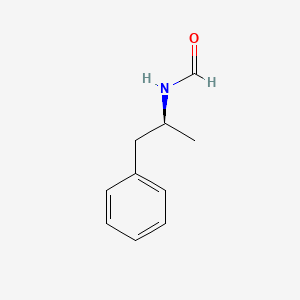
Formetorex, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formetorex, also known as formetamide or N-formylamphetamine, is a substituted amphetamine described as an anorectic. It is a synthetic compound that has not been marketed for therapeutic use. Formetorex is also an intermediate in the production of amphetamine via the Leuckart reaction .
Métodos De Preparación
Formetorex is synthesized through the Leuckart reaction, which involves a non-metal reduction typically carried out in three steps . The process begins with a mixture of phenylacetone and formamide (sometimes in the presence of formic acid) or ammonium formate, which is heated until a condensation reaction results in the intermediate product, formetamide. In the second step, formetamide is hydrolyzed using hydrochloric acid, and the reaction mixture is then basified, isolated, and steam distilled to produce the free base. Finally, the product is dissolved in an organic solvent and precipitated as the sulfate salt of amphetamine by adding sulfuric acid .
Análisis De Reacciones Químicas
Formetorex undergoes several types of chemical reactions, including:
Oxidation: Formetorex can be oxidized to form various products depending on the reagents and conditions used.
Reduction: The compound can be reduced to produce different derivatives.
Substitution: Formetorex can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and formic acid.
Aplicaciones Científicas De Investigación
Formetorex has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of amphetamine and other related compounds. Additionally, it has been studied for its potential effects on histamine receptors and its use as a treatment for inflammatory diseases in animal models . Formetorex’s unique properties make it valuable for research in pharmaceuticals, material science, and environmental studies.
Mecanismo De Acción
The mechanism of action of Formetorex involves its interaction with monoamine neurotransmitters. It acts as a monoamine releaser, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action is similar to that of other amphetamine-like stimulants, which leads to increased alertness, reduced appetite, and enhanced mood.
Comparación Con Compuestos Similares
Formetorex is similar to other substituted amphetamines, such as amphetamine and methamphetamine. it is unique in its specific structure and the way it is synthesized. Unlike amphetamine, Formetorex has a formyl group attached to the nitrogen atom, which gives it distinct chemical properties . Other similar compounds include N-formylamphetamine and formetamide .
Propiedades
Número CAS |
15547-39-4 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-[(2S)-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |
Clave InChI |
SGSYPSYCGPLSML-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NC=O |
SMILES canónico |
CC(CC1=CC=CC=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






